N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide
Description
N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine-4-carboxamide core, a pyridazine ring substituted with a 3-methoxyphenylsulfanyl group at position 6, and a furan-2-ylpropyl side chain.
- Pyridazine ring: Provides a planar aromatic system for π-π interactions with biological targets.
- 3-Methoxyphenylsulfanyl group: Enhances electron density and may modulate binding affinity through sulfur-based interactions.
- Furan-2-ylpropyl chain: Introduces oxygen-based polarity and conformational flexibility.
Properties
IUPAC Name |
N-[3-(furan-2-yl)propyl]-1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-30-20-5-2-8-21(17-20)32-23-10-9-22(26-27-23)28-14-11-18(12-15-28)24(29)25-13-3-6-19-7-4-16-31-19/h2,4-5,7-10,16-18H,3,6,11-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHMBSSKAWASCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Key Compounds:
- BI81691 (): N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide.
- Aryloxazole Derivatives (): E.g., N-(3-(cis-3,5-dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide.
Structural Insights :
- The target compound’s 3-methoxyphenylsulfanyl group contrasts with BI81691’s 2-methylphenyl and 5-chloro-2-methoxyphenyl groups. The sulfanyl linkage may enhance metabolic stability compared to ether or amine linkages in analogs .
- Aryloxazole derivatives () replace pyridazine with oxazole, which reduces ring strain but may alter target selectivity due to differences in aromatic electron density .
Thioether-Containing Dihydropyridines ()
Key Compounds:
- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
Functional Insights :
- Both compounds use thioether linkages , but AZ331’s dihydropyridine core confers redox activity, unlike the fully aromatic pyridazine in the target compound .
Piperazine-Benzoyl Derivatives ()
Key Compounds:
- Compound 9a : N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide.
Pharmacological Implications :
- Compound 9a’s trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the target’s methoxy group, which may improve membrane permeability .
Biological Activity
N-[3-(furan-2-yl)propyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide, with the CAS number 1206985-56-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, as well as its pharmacological mechanisms.
- Molecular Formula : CHNOS
- Molecular Weight : 452.6 g/mol
- Structure : The compound features a furan ring, a piperidine moiety, and a pyridazine ring, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various derivatives similar to this compound. For instance, compounds with similar structural motifs have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Example A | 20–40 | S. aureus |
| Example B | 40–70 | E. coli |
| This compound | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth. Further research is needed to establish the specific MIC values for this compound.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
Case Study : A recent investigation into related compounds demonstrated that they could significantly reduce the viability of cancer cells at micromolar concentrations. These findings suggest a potential role for this compound in cancer therapy.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Cell Signaling Modulation : The compound may interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some derivatives generate ROS, leading to oxidative stress in target cells, which can trigger apoptotic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
